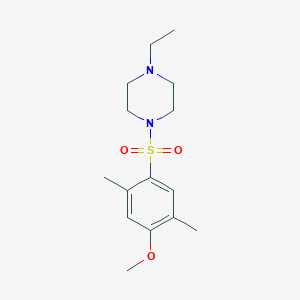amine CAS No. 898653-85-5](/img/structure/B345008.png)
[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl](3-methoxypropyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl](3-methoxypropyl)amine is a chemical compound with the molecular formula C11H16BrNO4S. It is a derivative of benzenesulfonamide and contains bromine and methoxy groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Bromo-2,5-dimethoxyphenyl)sulfonyl](3-methoxypropyl)amine typically involves the following steps:
Bromination: The starting material, 2,5-dimethoxybenzenesulfonamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.
Alkylation: The brominated intermediate is then subjected to alkylation with 3-methoxypropylamine under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl](3-methoxypropyl)amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the hydrogenated compound.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl](3-methoxypropyl)amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(4-Bromo-2,5-dimethoxyphenyl)sulfonyl](3-methoxypropyl)amine involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-bromo-2,5-dimethoxyphenethylamine: A compound with similar structural features but different functional groups.
4-bromo-2,5-dimethoxybenzaldehyde: Another related compound with an aldehyde group instead of the sulfonamide group.
Uniqueness
[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl](3-methoxypropyl)amine is unique due to its specific combination of bromine, methoxy, and sulfonamide groups, which confer distinct chemical and biological properties
Properties
CAS No. |
898653-85-5 |
|---|---|
Molecular Formula |
C12H18BrNO5S |
Molecular Weight |
368.25g/mol |
IUPAC Name |
4-bromo-2,5-dimethoxy-N-(3-methoxypropyl)benzenesulfonamide |
InChI |
InChI=1S/C12H18BrNO5S/c1-17-6-4-5-14-20(15,16)12-8-10(18-2)9(13)7-11(12)19-3/h7-8,14H,4-6H2,1-3H3 |
InChI Key |
WKEAQQADHMCZLA-UHFFFAOYSA-N |
SMILES |
COCCCNS(=O)(=O)C1=C(C=C(C(=C1)OC)Br)OC |
Canonical SMILES |
COCCCNS(=O)(=O)C1=C(C=C(C(=C1)OC)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


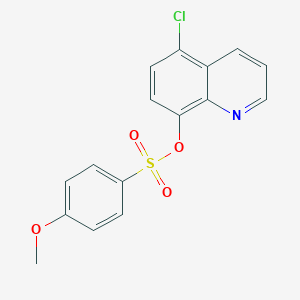
![2-ethyl-1-[(4-isopropylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B344929.png)

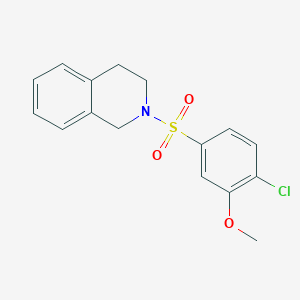
![1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B344937.png)
![1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B344940.png)
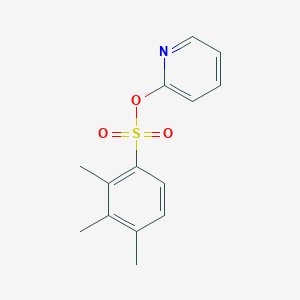
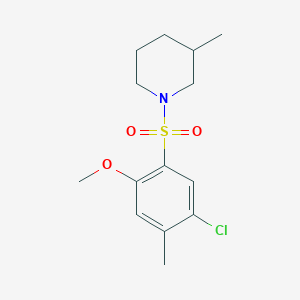
![2-({[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B344943.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B344944.png)
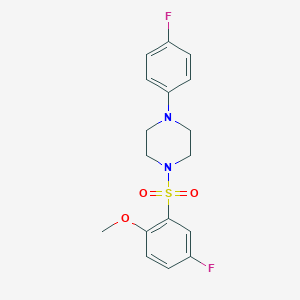
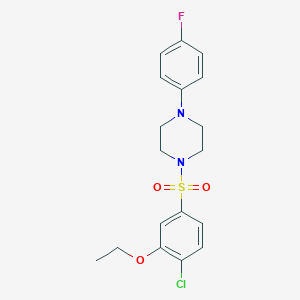
![4-(4-Fluorophenyl)-1-{[2-methoxy-5-(methylethyl)phenyl]sulfonyl}piperazine](/img/structure/B344947.png)
